ETHYL 3-(BENZOYLAMINO)-5-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-2-PYRAZINECARBOXYLATE
Overview
Description
Ethyl 3-(benzoylamino)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-fluorophenyl)pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(BENZOYLAMINO)-5-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-2-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzoylamino)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-fluorophenyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes and potential therapeutic applications.
Medicine: The compound may be investigated for its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL 3-(BENZOYLAMINO)-5-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-2-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 3-(BENZOYLAMINO)-5-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-2-PYRAZINECARBOXYLATE include other pyrazine derivatives with similar structural features. Examples include:
- Ethyl 3-(benzoylamino)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-phenylpyrazine-2-carboxylate
- Ethyl 3-(benzoylamino)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrazine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct biological activities and chemical properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets or improve its metabolic stability.
Properties
IUPAC Name |
ethyl 3-benzamido-5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-fluorophenyl)pyrazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN5O4/c1-4-41-31(40)27-28(35-29(38)21-11-7-5-8-12-21)34-26(25(33-27)20-15-17-22(32)18-16-20)24-19(2)36(3)37(30(24)39)23-13-9-6-10-14-23/h5-18H,4H2,1-3H3,(H,34,35,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSSMQBCWFWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1NC(=O)C2=CC=CC=C2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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